1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)-
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Overview
Description
1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a pentanone backbone with a 4-chlorophenyl and a phenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- typically involves the reaction of 4-chlorobenzaldehyde with phenylmagnesium bromide to form an intermediate alcohol. This intermediate is then subjected to oxidation to yield the desired ketone. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as magnesium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(methylamino)-1-pentanone hydrochloride: Shares structural similarities but differs in functional groups.
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-4-methyl-2-phenyl-1-pentanone: Another structurally related compound with different substituents.
Uniqueness: 1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
157663-65-5 |
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Molecular Formula |
C17H17ClO |
Molecular Weight |
272.8 g/mol |
IUPAC Name |
(3R)-3-(4-chlorophenyl)-1-phenylpentan-1-one |
InChI |
InChI=1S/C17H17ClO/c1-2-13(14-8-10-16(18)11-9-14)12-17(19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3/t13-/m1/s1 |
InChI Key |
PIGYMBPWPJCUAG-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@H](CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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